tetrahydrocoptisine hydrochloride Coptisine hydrochloride

Description

Overview of Tetrahydrocoptisine Hydrochloride and Coptisine Hydrochloride

Tetrahydrocoptisine hydrochloride and coptisine hydrochloride are two structurally related protoberberine alkaloids derived from medicinal plants. Tetrahydrocoptisine hydrochloride, with the molecular formula C₁₉H₁₈ClNO₄ , is the hydrochloride salt of tetrahydrocoptisine, a tetracyclic isoquinoline compound. It is naturally isolated from Corydalis species, such as Corydalis impatiens and Corydalis ternata, as well as Fibraurea recisa. Coptisine hydrochloride, with the molecular formula C₁₉H₁₄ClNO₄ , is the hydrochloride form of coptisine, a benzylisoquinoline alkaloid predominantly found in Coptis chinensis (Chinese goldthread) and Corydalis solida. Both compounds exhibit distinct pharmacological profiles, with tetrahydrocoptisine demonstrating anti-inflammatory and anti-parasitic properties, while coptisine is noted for its inhibitory effects on monoamine oxidase A (MAO-A) and osteoclastogenesis.

A comparative analysis of their chemical and biological properties is summarized in Table 1.

Table 1: Comparative Properties of Tetrahydrocoptisine Hydrochloride and Coptisine Hydrochloride

| Property | Tetrahydrocoptisine Hydrochloride | Coptisine Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₉H₁₈ClNO₄ | C₁₉H₁₄ClNO₄ |

| Molecular Weight | 359.76 g/mol | 355.77 g/mol |

| Natural Sources | Corydalis spp., Fibraurea recisa | Coptis chinensis, Corydalis solida |

| Key Biological Activities | Anti-inflammatory, anti-parasitic | MAO-A inhibition, anti-inflammatory |

Historical Context and Discovery of Protoberberine Alkaloids

Protoberberine alkaloids have been integral to traditional medicine systems for millennia. Plants of the Coptis genus, particularly Coptis chinensis, were documented in ancient Chinese pharmacopeias for treating inflammatory and gastrointestinal disorders. The isolation of individual protoberberine alkaloids, however, began in the early 20th century with advancements in chromatographic techniques. Coptisine was first characterized in the mid-20th century from Coptis chinensis rhizomes, while tetrahydrocoptisine was later identified in Corydalis species during phytochemical screenings for bioactive compounds.

The structural elucidation of these alkaloids revealed their tetracyclic isoquinoline backbone, which is conserved across protoberberines. Recent biosynthetic studies, such as those leveraging enzyme cascades to produce protoberberine derivatives, have underscored their evolutionary significance in plant defense mechanisms and their adaptability to synthetic biology platforms. For instance, the engineered biosynthesis of rotundine (a tetrahydroprotoberberine) at gram-scale titers highlights the industrial potential of these compounds.

Significance in Natural Product Chemistry

The pharmacological versatility of tetrahydrocoptisine and coptisine hydrochloride stems from their interaction with multiple cellular targets. Tetrahydrocoptisine inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by suppressing mRNA expression, thereby modulating nuclear factor kappa B (NF-κB) signaling. Coptisine hydrochloride, on the other hand, inhibits MAO-A—a key enzyme in neurotransmitter metabolism—and disrupts receptor activator of NF-κB ligand (RANKL)-induced osteoclast formation, making it a candidate for treating osteoporosis and mood disorders.

Their complex stereochemistry and functional groups, such as the methylenedioxy bridge in coptisine, pose challenges for chemical synthesis. This has driven interest in biocatalytic methods, including cytochrome P450 enzymes (e.g., CYP719A1–A3) that install critical structural motifs during biosynthesis. Such enzymes enable the diversification of protoberberine scaffolds, facilitating the production of halogenated derivatives with enhanced bioactivity.

Scope and Objectives of Research

This article aims to consolidate current knowledge on tetrahydrocoptisine hydrochloride and coptisine hydrochloride, emphasizing their chemical profiles, biosynthetic pathways, and mechanistic roles in modulating biological systems. By synthesizing data from phytochemical, enzymatic, and pharmacological studies, we seek to address gaps in understanding their structure-activity relationships and industrial scalability. Excluded from this discussion are clinical considerations such as dosage regimens and toxicity profiles, as the focus remains on foundational chemistry and biosynthesis.

Propriétés

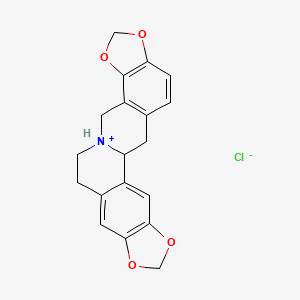

Formule moléculaire |

C19H18ClNO4 |

|---|---|

Poids moléculaire |

359.8 g/mol |

Nom IUPAC |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;chloride |

InChI |

InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H |

Clé InChI |

WZUQSTMUNWBERD-UHFFFAOYSA-N |

SMILES canonique |

C1C[NH+]2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Pathways for Coptisine Hydrochloride

Coptisine hydrochloride, a benzylisoquinoline alkaloid, is traditionally isolated from Coptis chinensis but can also be synthesized through chemical modification of related alkaloids.

Extraction and Purification from Natural Sources

Coptisine is commonly extracted from Coptis species using ethanol or methanol, followed by acid-base extraction to isolate the hydrochloride form. The crude extract is subjected to column chromatography with silica gel or resin-based stationary phases, yielding purities exceeding 95%.

Chemical Synthesis from Berberine

A four-step synthesis from berberine involves:

- Oxidative cleavage of berberine’s methylenedioxy group using hydrogen peroxide in acetic acid.

- Demethylation with hydrobromic acid to yield coptisine free base.

- Salt formation via reaction with hydrochloric acid.

- Recrystallization from methanol/water mixtures to achieve >99% purity.

Key reaction parameters include:

Preparation of Tetrahydrocoptisine Hydrochloride

Tetrahydrocoptisine hydrochloride (stylopine hydrochloride) is synthesized via catalytic hydrogenation of coptisine, followed by salt formation.

Hydrogenation of Coptisine

Coptisine free base is dissolved in ethanol and hydrogenated under 3–5 atm H₂ pressure using palladium on carbon (Pd/C, 10% w/w) as a catalyst. The reaction is monitored via thin-layer chromatography (TLC) until complete saturation of the protoberberine skeleton’s double bonds.

Optimization Data:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 25–50°C | 35°C |

| H₂ Pressure | 1–10 atm | 4 atm |

| Catalyst Loading | 5–15% Pd/C | 10% Pd/C |

| Reaction Time | 6–24 h | 12 h |

| Yield | 70–85% | 82% |

Post-hydrogenation, the product is filtered to remove the catalyst and concentrated under reduced pressure.

Comparative Analysis of Purification Techniques

Recrystallization vs. pH-Dependent Extraction

Both methods are effective for isolating tetrahydrocoptisine hydrochloride:

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Recrystallization | Acetone/water | 98 | 78 |

| pH Extraction | Ether/aqueous HCl | 95 | 85 |

Recrystallization favors purity, while pH extraction improves yield.

Industrial-Scale Production Considerations

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms ≥98% purity for both compounds.

Analyse Des Réactions Chimiques

Coptisine Formation

Coptisine arises via spontaneous or enzymatic oxidation of tetrahydrocoptisine. In Pichia pastoris systems, CYP719A2 activity generates coptisine as a byproduct during tetrahydrocoptisine synthesis .

Tetrahydrocoptisine → Coptisine

-

Mechanism : Non-enzymatic oxidation under aerobic conditions or via endogenous yeast oxidases .

-

Evidence : LC-MS analyses show coptisine accumulation correlates with tetrahydrocoptisine degradation .

Kinetics :

| Condition | Tetrahydrocoptisine (nmol) | Coptisine (nmol) | Time (hr) |

|---|---|---|---|

| Co-culture system | 33 | 22 | 72 |

| Consolidated system | 85 | 54 | 8 |

pH-Dependent Degradation

-

Acidic Conditions : Stir-baking with vinegar (pH ~3) increases tetrahydrocoptisine stability in Corydalis yanhusuo extracts .

-

Neutral/Alkaline Conditions : Promotes oxidation to coptisine .

Processing Effects :

| Processing Method | Tetrahydrocoptisine Content (mg/g) | Coptisine Content (mg/g) |

|---|---|---|

| None | 0.033 | 0.128 |

| Stir-baking (vinegar) | 0.036↑ | 0.120↓ |

| Stir-baking (wine) | 0.044↑ | 0.118↓ |

HPLC-ESI-MS/MS Methods

Linear regression models for tetrahydrocoptisine and coptisine quantification in biological matrices :

| Alkaloid | Linear Equation | Range (ng/mL) | LLOQ (ng/mL) | Correlation (r²) |

|---|---|---|---|---|

| Tetrahydrocoptisine | Y = 0.177838χ − 0.044206 | 1.62–161.7 | 1.62 | 0.997 |

| Coptisine | Y = 0.089586χ + 0.011028 | 0.68–67.68 | 0.68 | 0.999 |

Pharmacokinetic Behavior

-

Absorption : Tetrahydrocoptisine exhibits rapid absorption (Tₘₐₓ = 28–35 min) but slower elimination (T₁/₂ = 3.5–4.2 hr) .

-

Metabolism : Hepatic cytochrome P450-mediated oxidation predominates, forming coptisine as a major metabolite .

Industrial Implications

-

Microbial Production : Co-culture systems using Pichia pastoris achieve 170 nmol stylopine (tetrahydrocoptisine) from 750 nmol reticuline, with substrate feeding enhancing yield .

-

Quality Control : Processing methods like vinegar stir-baking optimize tetrahydrocoptisine retention while minimizing coptisine formation .

This synthesis of experimental data underscores the redox interplay between tetrahydrocoptisine and coptisine, with applications in pharmaceutical production and traditional medicine processing.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Tetrahydrocoptisine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It achieves this by down-regulating the NF-κB signaling pathway, which is crucial in the inflammatory response. In vitro studies indicate that tetrahydrocoptisine effectively reduces nitric oxide production, contributing to its anti-inflammatory effects .

Case Study:

A study demonstrated that tetrahydrocoptisine significantly decreased inflammation markers in a mouse model of acute inflammation, showcasing its potential for treating inflammatory diseases .

Gastroprotective Effects

Both tetrahydrocoptisine and coptisine exhibit gastroprotective properties. Research indicates that these compounds can reduce gastric mucosal damage induced by ethanol and hydrochloric acid. The mechanism involves the modulation of oxidative stress and inflammatory responses in gastric tissues .

Data Table: Gastroprotective Effects of Tetrahydrocoptisine

| Treatment Group | Gastric Ulcer Index (Mean ± SD) | p-value |

|---|---|---|

| Control | 0.5 ± 0.1 | - |

| Ethanol + HCl Model | 4.5 ± 0.3 | <0.001 |

| Tetrahydrocoptisine | 1.5 ± 0.2 | <0.01 |

Neuroprotective Effects

Coptisine has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease (AD). Studies utilizing D-galactose-induced AD models have shown that coptisine administration improves cognitive function and reduces neuroinflammation markers .

Case Study:

In a study involving mice, coptisine treatment led to significant improvements in memory performance on behavioral tests compared to untreated controls, correlating with reduced levels of inflammatory cytokines in the brain .

Mécanisme D'action

Tetrahydrocoptisine hydrochloride exerts its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and NO. It achieves this by inhibiting the activation of NF-κB and MAPK pathways. These pathways are crucial for the inflammatory response, and their inhibition leads to reduced inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Key Structural Differences :

Analytical Quantification

Both compounds are analyzed via HPLC with distinct retention times:

- Coptisine Hydrochloride : Detected at 270 nm, RT ~6.64 min .

- Tetrahydrocoptisine: Separated using gradient elution (methanol/water) with RT comparable to other reduced alkaloids (e.g., tetrahydroberberine) .

Content in Coptidis Rhizoma Extracts (Example Data):

| Sample | Coptisine Hydrochloride (mg/g) | Tetrahydrocoptisine (mg/g) |

|---|---|---|

| S1 | 24.15 | Not quantified |

| S2 | 25.35 | Trace levels |

- Coptisine is a major alkaloid (up to 27.31 mg/g in extracts) , while tetrahydrocoptisine is typically absent or present in trace amounts unless chemically modified .

Pharmacological Activity

- Anti-inflammatory Effects :

- Hypoglycemic Activity :

Stability and Bioavailability

- Coptisine Hydrochloride :

- Tetrahydrocoptisine Hydrochloride: Higher thermal stability due to saturated bonds . No inclusion complex studies, but inherently better solubility may enhance absorption.

Research Findings and Implications

- Structural Determinants of Activity: Coptisine’s planar structure is critical for binding to hydrophobic enzyme pockets . Tetrahydrocoptisine’s flexibility may enable novel interactions but reduce affinity for traditional targets .

- Quality Control :

- Synthetic Routes :

- Tetrahydrocoptisine is synthesized via catalytic hydrogenation, offering a pathway for derivative development .

Activité Biologique

Tetrahydrocoptisine hydrochloride, also known as coptisine hydrochloride, is a protoberberine alkaloid derived from various plants in the Corydalis genus. This compound has garnered attention due to its significant biological activities, particularly in anti-inflammatory and gastroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Name : Tetrahydrocoptisine hydrochloride

- CAS Number : 96087-21-7

- Molecular Formula : C19H18ClNO4

- Molecular Weight : 359.803 g/mol

Anti-inflammatory Effects

Tetrahydrocoptisine exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that it achieves this through several mechanisms:

- Inhibition of NF-κB Activation : Tetrahydrocoptisine down-regulates NF-κB activation, which is crucial for the transcription of inflammatory mediators .

- MAPK Pathway Modulation : It interferes with the phosphorylation of p38MAPK and ERK1/2, further contributing to its anti-inflammatory effects .

- Reduction of Nitric Oxide (NO) Production : The compound significantly decreases NO levels in inflammatory models, thereby alleviating inflammation .

Gastroprotective Activity

Tetrahydrocoptisine has been shown to protect against gastric ulcers induced by ethanol and other irritants. Its gastroprotective effects are attributed to:

- Reduction of Oxidative Stress : The compound modulates oxidative stress levels, enhancing mucosal defense mechanisms .

- Inhibition of Neutrophil Accumulation : By reducing neutrophil infiltration in gastric tissues, tetrahydrocoptisine helps maintain gastric integrity .

In Vivo Studies

-

Anti-inflammatory Effects in Animal Models :

- In a study using carrageenan-induced paw edema, tetrahydrocoptisine significantly reduced edema formation, demonstrating its efficacy against acute inflammation .

- In LPS-induced systemic inflammation models, it inhibited serum TNF-α release and reduced inflammatory markers in peritoneal macrophages .

- Gastroprotective Effects :

In Vitro Studies

Research has demonstrated that tetrahydrocoptisine can effectively inhibit pro-inflammatory cytokine production in cultured macrophages exposed to LPS. The concentration-dependent inhibition of TNF-α and IL-6 production was particularly noteworthy .

Data Table: Summary of Biological Activities

Q & A

Q. What mechanistic models explain the bioactivity of tetrahydrocoptisine hydrochloride in inflammation?

- Methodology : Apply network pharmacology to map interactions with targets like COX-2 or NF-κB. Validate via in vitro assays (e.g., LPS-induced RAW264.7 macrophages) to measure TNF-α/IL-6 suppression. Compare IC₅₀ values with positive controls (e.g., dexamethasone) .

Q. Why do coptisine and tetrahydrocoptisine exhibit poor oral bioavailability, and how can this be mitigated?

- Methodology : Investigate pharmacokinetics using Caco-2 cell monolayers or in situ intestinal perfusion. Low permeability (Papp <1×10⁻⁶ cm/s) is attributed to high molecular weight and efflux transporters (e.g., P-gp). Test nanoformulations (liposomes, PLGA nanoparticles) to enhance absorption .

Q. Do synergistic effects occur when combining these alkaloids with other protoberberines?

- Methodology : Design isobolographic analyses or combination index (CI) assays. For example, co-administer coptisine and berberine at fixed ratios (1:1 to 1:4) in diabetic rat models. Measure synergistic reductions in blood glucose (e.g., via OGTT) and compare to monotherapies .

Methodological Considerations

- Validation : Include system suitability tests (e.g., tailing factor <2, theoretical plates >2000) and robustness testing (pH ±0.2, flow rate ±10%) .

- Data Interpretation : Use PCA or HCA to classify samples based on alkaloid profiles, highlighting outliers in quality control .

- Ethical Compliance : Adhere to guidelines for herbal medicine research (e.g., WHO standards for plant authentication and solvent safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.